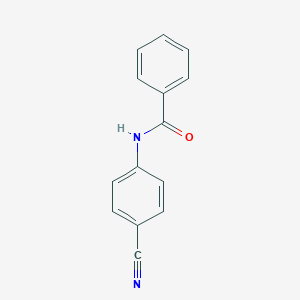

N-(4-cyanophenyl)benzamide

Beschreibung

N-(4-Cyanophenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 4-cyanophenylamine moiety. Its molecular formula is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol. The compound’s structure features a polar cyano (-CN) group at the para position of the phenyl ring, which significantly influences its electronic properties and reactivity. This compound has been utilized as a key intermediate in pharmaceutical synthesis, such as in the preparation of Letrozole, a nonsteroidal aromatase inhibitor used in breast cancer treatment . NMR spectroscopy () and crystallographic studies () have been critical in elucidating its structural conformation and hydrogen-bonding patterns.

Eigenschaften

CAS-Nummer |

10278-46-3 |

|---|---|

Molekularformel |

C14H10N2O |

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

N-(4-cyanophenyl)benzamide |

InChI |

InChI=1S/C14H10N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-9H,(H,16,17) |

InChI-Schlüssel |

BXZUKYCXOQHJAM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |

Andere CAS-Nummern |

10278-46-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4’-Cyanobenzanilide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of 4’-Cyanobenzanilide.

Industrial Production Methods: In an industrial setting, the production of 4’-Cyanobenzanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Cyanobenzanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4’-aminobenzanilide.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzanilides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

Oxidation: 4-cyanobenzoic acid

Reduction: 4’-aminobenzanilide

Substitution: Various substituted benzanilides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4’-Cyanobenzanilide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4’-Cyanobenzanilide and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural differences between N-(4-cyanophenyl)benzamide and analogous benzamides:

Physicochemical Properties

- Electron Effects: The cyano group in this compound withdraws electron density, making the amide nitrogen less basic compared to methyl-substituted analogs (e.g., 4-Methyl-N-(4-methylphenyl)benzamide) .

- Solubility: Hydroxyl-substituted derivatives (e.g., 3,4,5-trihydroxy-N-(4-cyanophenyl)benzamide) exhibit enhanced water solubility due to hydrogen-bonding capacity, unlike the parent compound .

- Crystallinity: this compound forms layered crystal structures via C–H⋯F and N–H⋯O interactions, whereas prop-2-ynyl analogs lack π-stacking due to non-planar substituents .

Data Tables

Table 1: Molecular Weight and Substituent Effects

Table 2: Crystallographic Parameters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)benzamide, and how can reaction conditions be optimized to minimize side products?

- Methodology : The synthesis typically involves coupling reactions between 4-cyanophenylamine and benzoyl chloride derivatives. Key steps include:

- Use of Schotten-Baumann conditions (aqueous NaOH, THF) to facilitate amide bond formation .

- Temperature control (0–5°C) to suppress hydrolysis of the cyanophenyl group.

- Catalytic DMAP (4-dimethylaminopyridine) to accelerate reaction rates and improve yields .

- Purification : Recrystallization using ethanol/water mixtures (7:3 v/v) ensures high purity, confirmed by HPLC (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm. The amide proton (NH) resonates at δ 10.2–10.5 ppm .

- ¹³C NMR : The cyano group (C≡N) is observed at ~115 ppm, while the carbonyl (C=O) appears at ~167 ppm .

- IR : Stretching vibrations for C≡N (~2230 cm⁻¹) and C=O (~1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 237.1 .

Q. What are the standard protocols for assessing the compound’s solubility and stability in various solvents for biological assays?

- Solubility : Use a shake-flask method with UV-Vis quantification.

- Preferred solvents : DMSO (≥50 mg/mL), ethanol (limited solubility ~5 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, vibrational frequencies) for this compound?

- Approach :

- Perform DFT calculations (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to predict vibrational modes and geometry. Compare with experimental XRD data .

- For discrepancies (e.g., C≡N bond length deviations >0.02 Å), re-optimize computational parameters or validate via Raman spectroscopy .

Q. What experimental strategies are recommended for evaluating the compound’s bioactivity (e.g., anticancer, antimicrobial) and elucidating its mechanism of action?

- Bioactivity Assays :

- Anticancer : MTT assay (IC₅₀ determination in HeLa cells), apoptosis via Annexin V/PI staining .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ .

- Mechanistic Studies :

- Molecular Docking : Autodock Vina to predict binding to caspase-3 (PDB ID: 3KJF) .

- Western Blotting : Confirm caspase-3/9 activation in treated cells .

Q. How can researchers address challenges in crystallizing this compound, particularly when encountering twinning or disorder?

- Crystallization : Use solvent diffusion (e.g., chloroform/hexane) to grow single crystals.

- Data Collection/Refinement :

- Twinning : Apply the SHELXL TWIN command with HKLF5 format .

- Disorder : Use PART and ISOR restraints to model disordered cyanophenyl groups .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- SAR Design :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the benzamide ring to enhance bioactivity .

- Bioisosteric Replacement : Replace the cyano group with -CF₃ to improve metabolic stability .

- Data Analysis :

- Multivariate Regression : Correlate logP values with IC₅₀ data to identify hydrophobicity-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.